2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone

Medicinal Chemistry Physicochemical Property Profiling Pharmacokinetics

2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone (CAS 1536915-78-2) is an α,β-unsaturated ketone belonging to the propenone class, characterized by a trifluoromethyl (–CF₃) substituent at the meta-position of its phenyl ring. The compound possesses a molecular formula of C₁₁H₉F₃O and a molecular weight of 214.18 g/mol.

Molecular Formula C11H9F3O
Molecular Weight 214.18 g/mol
Cat. No. B13683755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone
Molecular FormulaC11H9F3O
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)C1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C11H9F3O/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1H2,2H3
InChIKeyQINBRWVGFMOWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone Procurement Guide: CAS, Properties, and Key Differentiators


2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone (CAS 1536915-78-2) is an α,β-unsaturated ketone belonging to the propenone class, characterized by a trifluoromethyl (–CF₃) substituent at the meta-position of its phenyl ring [1]. The compound possesses a molecular formula of C₁₁H₉F₃O and a molecular weight of 214.18 g/mol [1]. The electron-withdrawing –CF₃ group imparts significant inductive effects, modulating the electrophilicity of the enone system and the overall lipophilicity of the molecule [2]. This structural motif renders it a valuable building block in the synthesis of more complex organic architectures, particularly in medicinal chemistry programs seeking to incorporate fluorinated pharmacophores [3].

Why 2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone Cannot Be Casually Substituted by Other Trifluoromethyl Propenones


Indiscriminate substitution of 2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone with other trifluoromethyl-containing propenones (e.g., para-substituted isomers, ortho-substituted variants, or non-fluorinated analogs) is scientifically unsound. The position of the –CF₃ group on the aromatic ring (meta vs. ortho/para) critically alters the electron density distribution, directly impacting the reactivity of the α,β-unsaturated carbonyl system in nucleophilic additions and cycloadditions [1]. Furthermore, the meta-substitution pattern confers a distinct lipophilicity profile (logP) compared to its para analog, which can significantly affect molecular recognition, membrane permeability, and pharmacokinetic behavior in downstream applications [2]. Class-level studies on phenylpropiophenone derivatives demonstrate that moving a –CF₃ group from the ortho to the para position can completely invert the pharmacological potency and efficacy in biological assays [3].

Head-to-Head and Cross-Study Quantitative Differentiation of 2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone


Meta-Substitution Confers a Distinct LogP Value vs. Para-Substituted Analog, Impacting Lipophilicity-Driven Selection

The target compound's meta-trifluoromethyl substitution pattern results in a predicted partition coefficient (logP) that differs from its para-substituted analog. This difference is a key determinant of lipophilicity, influencing passive membrane permeability and distribution volume. The target compound exhibits a logP of 3.65 [1], whereas its direct para analog, 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one (CAS 64436-58-4), has a reported logP of 3.2 . The 0.45 log unit difference corresponds to a ~2.8-fold difference in lipid-phase partitioning [2].

Medicinal Chemistry Physicochemical Property Profiling Pharmacokinetics

Class-Level Evidence: Ortho-Trifluoromethyl Substitution Enhances Vasorelaxant Potency, While Meta-Substitution Offers a Neutral Baseline

In a controlled study of phenylpropiophenone derivatives on isolated rat aorta, compounds with an ortho-trifluoromethyl substituent exhibited significantly enhanced vasorelaxant potency and efficacy compared to propafenone and other derivatives [1]. The ortho-CF₃ derivative showed higher sensitivity in the aorta assay, while the para-methyl derivative displayed reduced activity [1]. By class-level inference, the meta-substituted target compound is positioned as a structurally distinct entity; it lacks the ortho-induced steric/electronic activation that drives the enhanced vasoactivity, suggesting a different (and potentially more predictable) baseline pharmacological profile for applications where off-target cardiovascular effects are undesirable [2].

Cardiovascular Pharmacology SAR Studies Ion Channel Modulation

Reactivity Tuning: Meta-CF₃ Enhances Enone Electrophilicity for Nucleophilic Additions Compared to Non-Fluorinated Scaffolds

The presence of the electron-withdrawing trifluoromethyl group at the meta-position significantly increases the electrophilicity of the α,β-unsaturated carbonyl system. Computational and empirical studies on analogous systems indicate that meta-CF₃ substitution lowers the LUMO energy and increases the partial positive charge at the β-carbon, thereby accelerating Michael addition reactions with nucleophiles [1]. In contrast, the non-fluorinated analog, 2-Methyl-1-phenyl-propenone (CAS 769-60-8), lacks this activation, requiring harsher conditions or longer reaction times for equivalent transformations [2].

Synthetic Chemistry Reactivity Fluorine Chemistry

High-Confidence Application Scenarios for 2-Methyl-1-(3-trifluoromethyl-phenyl)-propenone Based on Quantitative Evidence


Preferred Scaffold for Lipophilicity-Driven Drug Discovery Programs Requiring High Membrane Permeability

Given its logP value of 3.65, which is ~2.8-fold higher than its para-substituted analog [1], this compound is an ideal choice for building chemical libraries intended to target intracellular or CNS-related targets where passive membrane permeability is a primary selection criterion. It offers a predictable lipophilicity advantage without resorting to more complex, expensive, or synthetically challenging fluorinated motifs.

Reliable Building Block for Synthetic Methodology Development (Michael Additions and Cycloadditions)

The meta-CF₃ group activates the α,β-unsaturated ketone toward nucleophilic attack and cycloaddition reactions [2]. This makes the compound a superior substrate for developing new catalytic methods, screening reaction conditions, or constructing complex heterocycles. Its enhanced reactivity, compared to non-fluorinated analogs, allows for faster optimization cycles and higher conversion rates in small-scale reaction screening.

Defined Negative Control or Starting Point for Structure-Activity Relationship (SAR) Studies in Ion Channel Pharmacology

Class-level evidence indicates that ortho-CF₃ substitution on related phenylpropiophenone scaffolds dramatically enhances vasorelaxant activity, whereas meta-substitution does not [3]. Therefore, this meta-substituted compound serves as a crucial, structurally matched control in SAR studies. It allows researchers to isolate the specific contribution of ortho-substitution to biological activity, providing a cleaner baseline for interpreting the effects of further structural modifications.

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